(4-bromo-2-methyl-1H-imidazol-5-yl)methanol
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Overview
Description
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a hydroxymethyl group at position 5, and a methyl group at position 2. The molecular formula of this compound is C5H7BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols. These protocols may include the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 4-Bromo-5-formyl-2-methylimidazole or 4-Bromo-5-carboxy-2-methylimidazole.
Reduction: Formation of 4-Hydroxy-5-hydroxymethyl-2-methylimidazole.
Substitution: Formation of 4-Amino-5-hydroxymethyl-2-methylimidazole or 4-Thio-5-hydroxymethyl-2-methylimidazole.
Scientific Research Applications
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
- 4-Bromo-5-methylimidazole
- 4-Hydroxy-5-methylimidazole
- 4-Bromo-2-methylimidazole
Comparison: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C5H7BrN2O |
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Molecular Weight |
191.03 g/mol |
IUPAC Name |
(4-bromo-2-methyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-3-7-4(2-9)5(6)8-3/h9H,2H2,1H3,(H,7,8) |
InChI Key |
RFNWWGZVGMIOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)CO)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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